4-(Hexadecyloxy)benzoyl chloride
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Overview
Description
4-(Hexadecyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a hexadecyloxy group and a benzoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with hexadecanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+Hexadecanol→4-(Hexadecyloxy)benzoyl chloride+HCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form 4-(Hexadecyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions.
Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) as a catalyst.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
4-(Hexadecyloxy)benzoic acid: Formed from hydrolysis.
Ketones: Formed from Friedel-Crafts acylation.
Scientific Research Applications
4-(Hexadecyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of liquid crystals and other advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Biology: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, leading to the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to attack by nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analogue without the hexadecyloxy group.
4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a hexadecyloxy group.
4-(Octadecyloxy)benzoyl Chloride: Similar structure but with an octadecyloxy group.
Uniqueness
4-(Hexadecyloxy)benzoyl chloride is unique due to the presence of the long hexadecyloxy chain, which imparts different physical and chemical properties compared to its simpler analogues. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
41696-88-2 |
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Molecular Formula |
C23H37ClO2 |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
4-hexadecoxybenzoyl chloride |
InChI |
InChI=1S/C23H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 |
InChI Key |
NTFAGGOKDZTKAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
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